molecular formula C18H21ClN2 B3927455 1-(3-chlorobenzyl)-N-phenyl-3-piperidinamine

1-(3-chlorobenzyl)-N-phenyl-3-piperidinamine

Cat. No. B3927455
M. Wt: 300.8 g/mol
InChI Key: KGIAAEFPASUGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-N-phenyl-3-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as deschloroketamine or DCK and has been used in scientific research for its potential pharmacological properties.

Scientific Research Applications

1-(3-chlorobenzyl)-N-phenyl-3-piperidinamine has been used in scientific research for its potential pharmacological properties. It has been found to have an affinity for the NMDA receptor, which is involved in learning and memory. DCK has also been shown to have an analgesic effect in animal models, making it a potential candidate for the development of new pain medications. Additionally, it has been studied for its potential use in treating depression and anxiety disorders.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorobenzyl)-N-phenyl-3-piperidinamine is not fully understood. However, it is believed to work by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. This blockade may lead to an increase in the release of certain neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease locomotor activity in animal models, indicating a potential sedative effect. It has also been shown to decrease pain sensitivity in animal models, indicating a potential analgesic effect. Additionally, it has been found to have an antidepressant-like effect in animal models, indicating a potential use in treating depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorobenzyl)-N-phenyl-3-piperidinamine in lab experiments is its potential pharmacological properties. It has been shown to have an affinity for the NMDA receptor, making it a potential candidate for the development of new medications. However, one limitation is its potential for abuse. As with any psychoactive substance, caution should be taken when handling and using this compound in lab experiments.

Future Directions

There are several potential future directions for the study of 1-(3-chlorobenzyl)-N-phenyl-3-piperidinamine. One direction is the further exploration of its potential use in treating depression and anxiety disorders. Another direction is the development of new pain medications based on its analgesic properties. Additionally, the study of its effects on learning and memory may lead to new treatments for cognitive disorders such as Alzheimer's disease. Finally, the potential for abuse and addiction should be further explored to better understand the risks associated with this compound.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-phenylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c19-16-7-4-6-15(12-16)13-21-11-5-10-18(14-21)20-17-8-2-1-3-9-17/h1-4,6-9,12,18,20H,5,10-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIAAEFPASUGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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